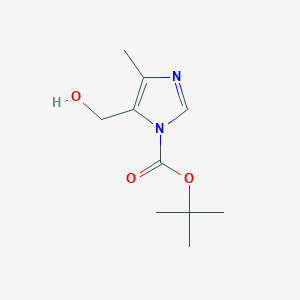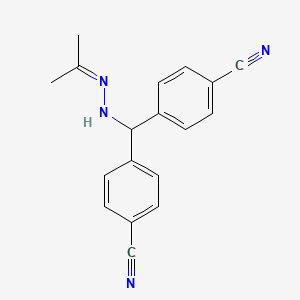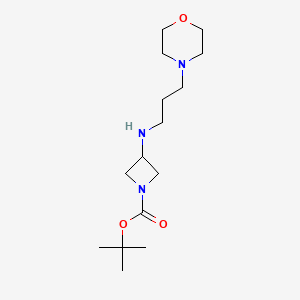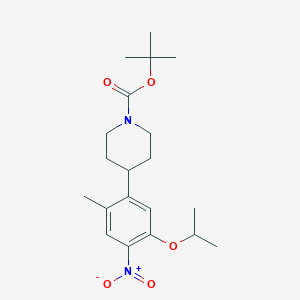
6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 4-methoxybenzaldehyde and 6-chloro-7-methylchromen-4-one as key precursors. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-4-one derivatives.
科学的研究の応用
Chemistry: In chemistry, 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. These activities make it a subject of interest in the development of new therapeutic agents.
Medicine: In medicinal chemistry, derivatives of 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one are explored for their potential as drug candidates. Their ability to interact with various biological targets makes them promising leads in drug discovery.
Industry: The compound and its derivatives are also used in the development of materials with specific properties, such as fluorescence or photostability, which are valuable in industrial applications.
作用機序
The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
類似化合物との比較
- 6-Chloro-2-(4-hydroxyphenyl)-7-methyl-4H-chromen-4-one
- 6-Chloro-2-(4-aminophenyl)-7-methyl-4H-chromen-4-one
- 6-Chloro-2-(4-nitrophenyl)-7-methyl-4H-chromen-4-one
Comparison: Compared to its analogs, 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
特性
CAS番号 |
88952-86-7 |
|---|---|
分子式 |
C17H13ClO3 |
分子量 |
300.7 g/mol |
IUPAC名 |
6-chloro-2-(4-methoxyphenyl)-7-methylchromen-4-one |
InChI |
InChI=1S/C17H13ClO3/c1-10-7-17-13(8-14(10)18)15(19)9-16(21-17)11-3-5-12(20-2)6-4-11/h3-9H,1-2H3 |
InChIキー |
DZPHHBIZDFFXPI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,4S,5S,6R)-11-methyl-5-trimethylsilyloxy-4-(trimethylsilyloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B11835320.png)





![(7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazin-10(7aH)-one](/img/structure/B11835347.png)


![1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol](/img/structure/B11835372.png)


